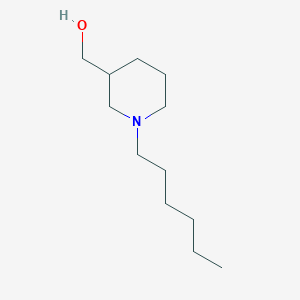

1-Hexyl-3-Piperidine Methanol

Description

1-Hexyl-3-Piperidine Methanol is a piperidine derivative with a hexyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl (-CH2OH) substituent at the 3-position.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

(1-hexylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-8-13-9-6-7-12(10-13)11-14/h12,14H,2-11H2,1H3 |

InChI Key |

MMIRYOQSTGCAFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCCC(C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Gaps

- Applications: Piperidine methanol derivatives are versatile intermediates in drug discovery. For example, 1-Methylpiperidine-3-methanol is used in organic synthesis, while pyridine-based analogs like (5,6-Dimethoxypyridin-3-yl)methanol may serve as chiral building blocks. The target compound’s hexyl chain could make it suitable for designing lipid-soluble bioactive molecules.

- Data Limitations: Direct experimental data on 1-Hexyl-3-Piperidine Methanol (e.g., toxicity, synthesis protocols) are absent in the provided evidence. Further studies are needed to validate its properties and applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Hexyl-3-Piperidine Methanol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, reacting piperidine derivatives with hexyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the hexyl group. Subsequent hydroxylation or oxidation steps may be required to generate the methanol moiety. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate high-purity product. Structural analogs like 4-Piperidinemethanol (ASH2533) and benzyl-piperidine derivatives ( ) highlight the importance of regioselectivity in functional group placement .

Q. How should researchers handle and store 1-Hexyl-3-Piperidine Methanol to ensure safety?

- Methodological Answer : Follow GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation) outlined in Safety Data Sheets (SDS). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in a cool, dry place (<25°C) in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water for 15 minutes and contacting poison control ( -13) .

Q. What analytical techniques are suitable for characterizing the purity and structure of 1-Hexyl-3-Piperidine Methanol?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, GC-MS or LC-MS for purity assessment, and FT-IR for functional group verification. For example, analogs like 1-(4-Methylphenyl)ethanol () were characterized using PubChem-deposited spectral data. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for quantifying impurities, as demonstrated in forensic toxicology mixtures () .

Advanced Research Questions

Q. How can researchers design experiments to mitigate methanol crossover in studies involving 1-Hexyl-3-Piperidine Methanol in fuel cell applications?

- Methodological Answer : Optimize flow electrolyte channels using hydrodynamic modeling (COMSOL Multiphysics) to balance porosity and flow rates. Thin channels with high permeability (e.g., 0.5 mm thickness, 50% porosity) can reduce methanol crossover while maintaining sufficient electrolyte flow. Experimental validation should include polarization curves and crossover measurements via gas chromatography ( ) .

Q. What methodologies are effective for studying the structure-activity relationships (SAR) of 1-Hexyl-3-Piperidine Methanol derivatives?

- Methodological Answer : Conduct systematic SAR by modifying the hexyl chain length, piperidine ring substituents, and hydroxyl group position. Use in vitro assays (e.g., antimicrobial activity via MIC tests) and computational docking (AutoDock Vina) to correlate structural changes with biological potency. Analogous studies on (2,4-Dimethyl-1H-pyrrol-3-yl)methanol () demonstrated enhanced activity with methyl group substitutions .

Q. What approaches are recommended for assessing the environmental impact and biodegradation pathways of 1-Hexyl-3-Piperidine Methanol?

- Methodological Answer : Follow EPA High Production Volume (HPV) guidelines () for ecotoxicological testing:

- Biodegradability : OECD 301F (modified Sturm test) to measure CO₂ evolution.

- Aquatic toxicity : Daphnia magna acute toxicity assays (48-hour EC₅₀).

- Bioaccumulation : LogP determination via shake-flask method (). Computational tools like EPI Suite can predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.